Product packaging for 1,4-Dioxaspiro[4.11]hexadecane(Cat. No.:CAS No. 650-06-6)

1,4-Dioxaspiro[4.11]hexadecane

Cat. No.: B13768063
CAS No.: 650-06-6
M. Wt: 226.35 g/mol
InChI Key: BMFLFTKDKRUVMF-UHFFFAOYSA-N
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Description

1,4-Dioxaspiro[4.11]hexadecane is an organic compound with the molecular formula C14H26O2 and a molecular weight of 226.36 g/mol . It is characterized by its spirocyclic structure, which incorporates a 1,4-dioxolane ring fused to a larger cyclopentadecane-like ring system, as defined by its SMILES notation (C2C1(OCCO1)CCCCCCCCCC2) . This specific architecture makes it a valuable intermediate and building block in organic synthesis and materials science research. With a calculated density of approximately 0.963 g/cm³ and a high boiling point near 281.7°C, it is suited for reactions requiring elevated temperatures . The compound is registered in the European Inventory of Existing Commercial chemical Substances (EINECS 211-478-7), confirming its established commercial history . As a spirocyclic ketal, its potential research applications include serving as a protective group for carbonyls in complex multi-step syntheses, a precursor for synthesizing macrocyclic compounds, or a monomer for specialized polymers. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate safety precautions, noting its flash point of approximately 112.9°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H26O2 B13768063 1,4-Dioxaspiro[4.11]hexadecane CAS No. 650-06-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

650-06-6

Molecular Formula

C14H26O2

Molecular Weight

226.35 g/mol

IUPAC Name

1,4-dioxaspiro[4.11]hexadecane

InChI

InChI=1S/C14H26O2/c1-2-4-6-8-10-14(15-12-13-16-14)11-9-7-5-3-1/h1-13H2

InChI Key

BMFLFTKDKRUVMF-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC2(CCCCC1)OCCO2

Origin of Product

United States

Strategic Synthetic Methodologies for 1,4 Dioxaspiro 4.11 Hexadecane and Analogues

Classical and Contemporary Approaches to the 1,4-Dioxaspiro[4.11]hexadecane Scaffold

The formation of the this compound ring system is fundamentally a process of creating a ketal. This can be achieved through established chemical reactions that have been refined over time for improved efficiency and selectivity.

Condensation Reactions and Ketalization Pathways

The most direct and classical method for synthesizing this compound is the acid-catalyzed condensation reaction between cyclododecanone (B146445) and ethylene (B1197577) glycol. This reaction is a specific type of ketalization, also known as a dehydration synthesis, where a molecule of water is eliminated. acs.org

The reaction typically involves heating the two reactants in the presence of a catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid, in a solvent like toluene (B28343) or benzene. The removal of water, often accomplished using a Dean-Stark apparatus, is crucial to drive the equilibrium towards the formation of the spiroketal product. The general reaction is as follows:

Cyclododecanone + Ethylene Glycol ⇌ this compound + Water

This method is widely applicable for the synthesis of various 1,4-dioxaspiro compounds. For instance, analogous structures like 1,4-dioxaspiro[4.4]nonane and 1,4-dioxaspiro[4.5]decane can be synthesized from cyclopentanone (B42830) and cyclohexanone (B45756), respectively. researchgate.net The efficiency of these reactions can be influenced by the nature of the catalyst and the reaction conditions.

Exploitation of Peroxyacetalization in Dioxaspiro System Formation

While classical ketalization involves the reaction of a ketone with a diol, related spirocyclic systems containing peroxide linkages can be formed through peroxyacetalization pathways. This involves the reaction of a ketone with a hydroperoxide or hydrogen peroxide. Although not a direct route to this compound itself, this methodology leads to the formation of 1,2,4-trioxaspiro compounds, which are structural analogues containing a peroxide bond within the spiro-ring system.

For example, the reaction of cyclic ketones with hydrogen peroxide, often catalyzed by an acid or a metal catalyst, can yield geminal dihydroperoxides. researchgate.net These intermediates can then react further. A key related process is the Brønsted acid-catalyzed cascade reaction involving the desymmetrization of p-peroxyquinols with aldehydes, which proceeds through a peroxy hemiacetal intermediate to form 1,2,4-trioxane (B1259687) products. nih.gov This cascade involves an acetalization followed by an oxa-Michael addition, demonstrating a sophisticated use of peroxy intermediates to build complex spiro-heterocycles. nih.gov

The general mechanism for the initial step involves the nucleophilic addition of a hydroperoxide to the carbonyl group, forming a peroxyhemiacetal (an α-hydroxyalkyl hydroperoxide). ku.edu Subsequent acid-catalyzed dehydration and cyclization can lead to the formation of spirocyclic peroxides. The synthesis of 1,2,4-trioxanes has been achieved by reacting α-hydroxyalkyl hydroperoxides with epoxides in the presence of an acid catalyst, highlighting a pathway to build such spiro-systems. rsc.org

Advanced Catalytic Systems in this compound Synthesis

To overcome the limitations of classical methods, such as harsh reaction conditions and the use of stoichiometric amounts of strong acids, advanced catalytic systems have been developed. These systems offer improved yields, milder conditions, and greater potential for stereocontrol.

Lewis Acid-Mediated Cyclization and Peroxyacetalization

Lewis acids are highly effective catalysts for ketalization reactions. They function by activating the carbonyl group of the ketone, making it more electrophilic and susceptible to nucleophilic attack by the diol. nih.gov Common Lewis acids used for this purpose include boron trifluoride etherate (BF₃·OEt₂) and various metal triflates.

In the context of dioxaspiro compound synthesis, a study on the formation of 1,4-dioxaspiro analogues from oleic acid derivatives utilized montmorillonite (B579905) KSF, a type of clay catalyst that possesses Lewis acidic sites, to facilitate the ketalization with cyclopentanone and cyclohexanone under sonochemical conditions. researchgate.net This demonstrates the utility of solid Lewis acids, which offer advantages in terms of catalyst separation and reusability.

While direct Lewis acid-mediated peroxyacetalization to form 1,4-dioxaspiro compounds is not extensively documented, Lewis acids play a crucial role in reactions involving peroxide intermediates. For instance, Lewis acids like SnCl₄ and TiCl₄ can mediate the reaction between peroxyacetals and alkenes to form substituted 1,2-dioxolanes, proceeding through a peroxycarbenium ion intermediate. nih.gov They can also catalyze the intramolecular cyclization of peroxyacetals containing a double bond to yield cyclic peroxides. nih.gov These examples underscore the potential of Lewis acids to control the formation of various peroxy-containing spirocyclic structures.

Ionic Liquid-Supported Syntheses of Dioxaspiro Compounds

Ionic liquids (ILs), particularly those with Brønsted or Lewis acidic properties, have emerged as versatile catalysts and solvents for organic synthesis. researchgate.netacs.org Their negligible vapor pressure, thermal stability, and tunable acidity make them attractive alternatives to traditional volatile organic solvents and corrosive acid catalysts.

Brønsted acidic ionic liquids (BAILs) have proven to be highly efficient catalysts for ketalization reactions. acs.org For example, the ketalization of cyclohexanone with glycols has been studied in detail using various BAILs. These studies have shown that BAILs can afford high conversion rates under relatively mild conditions, and the catalyst can often be recycled and reused. acs.org The catalytic activity is attributed to the acidic protons associated with the IL's cation or anion. Functional ionic liquids, where an acid group is tethered to the cation, have been specifically designed for acetalization and show good performance under mild conditions. ionike.com

The table below summarizes the performance of different Brønsted acidic ionic liquids in the ketalization of cyclohexanone with ethylene glycol, a reaction analogous to the synthesis of this compound.

Catalyst (Brønsted Acidic Ionic Liquid)Reaction Time (h)Cyclohexanone Conversion (%)Reference
[TMG][OTf]1.597.8 acs.org
[TMG][BF4]1.594.2 acs.org
[TMG][p-TSA]1.592.5 acs.org
H2SO4 (conventional acid)1.590.3 acs.org

Transition Metal-Catalyzed Routes to Spiroacetals

Transition metal catalysis represents a powerful and rapidly evolving frontier in the synthesis of complex molecules, including spiroketals. rsc.org While classical methods often rely on thermodynamic control, transition metal-catalyzed reactions can provide access to kinetically favored products and open new pathways for asymmetric synthesis. researchgate.net

Various transition metals, including gold, palladium, rhodium, and rhenium, have been employed to catalyze spiroketalization reactions through different mechanisms. researchgate.netresearchgate.net These can include:

Hydroalkoxylation/Hydration Cascades: Gold and other π-acidic metals can activate alkynes or allenes towards nucleophilic attack by hydroxyl groups, initiating a cascade of reactions that culminate in spiroketal formation.

Allylic Transposition: Rhenium catalysts can promote the researchgate.netresearchgate.net-transposition of allylic alcohols, which can be coupled with cyclization to form spiroketals.

Ring-Closing Metathesis (RCM): Ruthenium-based catalysts are widely used for RCM of diene precursors to form one of the rings of the spiroketal system.

Aminocarbonylation and Related Carbonylative Cyclizations: Palladium catalysts are effective in mediating the carbonylation of suitable precursors to generate intermediates that can cyclize to form spiro-lactones, which are related to spiroketals. researchgate.net

While specific examples of transition metal-catalyzed synthesis of the simple this compound are not prevalent, these advanced methodologies are of paramount importance for constructing more complex, substituted spiroketal systems, particularly those found in bioactive natural products. rsc.org The synthesis of macrocyclic ketones, which are precursors to large-ring spiroketals, can also be achieved using transition metal-catalyzed methods. nih.govnih.gov

Stereoselective Synthesis of Chiral this compound Derivatives

The creation of chiral spiroketals, where the spirocenter is a stereogenic center, is a formidable challenge that requires precise control over the reaction conditions and substrate design. Methodologies are broadly categorized into diastereoselective and enantioselective approaches.

Diastereoselective Control in Spirocenter Formation

Diastereoselective synthesis of this compound derivatives typically involves the ketalization of a substituted cyclododecanone precursor that already contains one or more stereocenters. The stereochemistry of the existing chiral centers can influence the formation of the new spirocyclic stereocenter.

One common strategy is the acid-catalyzed cyclization of a dihydroxyketone precursor. The thermodynamic or kinetic control of this reaction can lead to the preferential formation of one diastereomer over the other. For instance, the cyclization of a hypothetical substituted dihydroxyketone derived from cyclododecanone could proceed as follows:

Reaction Scheme: Diastereoselective Spiroketalization

Generated code

In this generalized scheme, the stereocenter bearing the 'R' group directs the stereochemical outcome of the spiroketalization.

The ratio of the resulting diastereomers is highly dependent on the nature of the 'R' group, the length of the tether connecting the hydroxyl groups, and the reaction conditions. Bulky substituents in proximity to the reacting ketone can sterically hinder the approach of the nucleophilic hydroxyl group, leading to a higher diastereomeric excess (d.e.).

PrecursorCatalystConditionsMajor DiastereomerDiastereomeric Excess (d.e.)
2-alkyl-cyclododecanone derivativeCamphorsulfonic acidToluene, reflux(R,S)75%
3-aryl-cyclododecanone derivativep-Toluenesulfonic acidDichloromethane, 0°C(S,S)85%

This table presents hypothetical data based on general principles of diastereoselective spiroketalization.

Enantioselective Methodologies for Functionalized 1,4-Dioxaspiro[4.11]hexadecanes

Enantioselective approaches aim to create a chiral spiroketal from a prochiral or racemic starting material using a chiral catalyst or auxiliary. These methods are highly sought after for the synthesis of enantiomerically pure compounds.

A powerful strategy involves the use of chiral catalysts, such as those based on transition metals or organocatalysts, to facilitate the spiroketalization of a suitable precursor. For example, a prochiral dihydroxyketone can be cyclized in the presence of a chiral Brønsted acid catalyst to yield a specific enantiomer of the corresponding this compound derivative.

Reaction Scheme: Enantioselective Spiroketalization

Generated code

The success of these reactions hinges on the ability of the chiral catalyst to create a chiral environment around the substrate, thereby differentiating between the two enantiotopic transition states leading to the (R) and (S) products.

SubstrateChiral CatalystSolventEnantiomeric Excess (e.e.)
Substituted dihydroxyketoneChiral Phosphoric AcidToluene92%
Unsaturated hydroxyketone precursorChiral Gold ComplexDichloromethane95%

This table illustrates plausible outcomes for enantioselective spiroketalizations based on established methodologies in asymmetric catalysis.

Derivatization Strategies on the this compound Skeleton

Functionalization of the pre-formed this compound skeleton allows for the introduction of a wide range of chemical moieties, enabling the synthesis of diverse analogues for various applications.

Introduction of Carbon-Based Functional Groups (e.g., Alkyl, Aryl, Carbonyl)

The introduction of carbon-based functional groups can be achieved through various synthetic transformations. For instance, the presence of a reactive handle, such as a carbonyl group or a site amenable to lithiation, on the cyclododecane (B45066) ring of the spiroketal allows for subsequent carbon-carbon bond formation.

One approach involves the deprotonation of a C-H bond adjacent to the spiroketal oxygen atoms using a strong base, followed by quenching with an electrophile. However, the inertness of the spiroketal can make such reactions challenging. A more common strategy is to start with a functionalized cyclododecanone, protect it as the spiroketal, and then carry out further modifications.

For example, a ketone group on the cyclododecane ring can be converted to an enolate and reacted with an alkyl halide to introduce an alkyl group.

Starting MaterialReagentsProduct
1,4-Dioxaspiro[4.11]hexadecan-8-one1. LDA, THF, -78°C; 2. CH3I8-Methyl-1,4-dioxaspiro[4.11]hexadecan-8-one
1,4-Dioxaspiro[4.11]hexadecan-8-one1. LDA, THF, -78°C; 2. PhCHO8-(Hydroxy(phenyl)methyl)-1,4-dioxaspiro[4.11]hexadecan-8-one

This table provides hypothetical examples of C-C bond formation on a functionalized this compound skeleton.

Incorporation of Heteroatom-Containing Moieties (e.g., Amine, Halogen)

The introduction of heteroatoms such as nitrogen and halogens can significantly alter the physicochemical properties of the this compound molecule.

The existence of compounds like 1,4-dioxaspiro[4.11]hexadecan-7-methanamine, as documented in chemical databases, confirms that the incorporation of nitrogen-containing functional groups is feasible. nih.gov The synthesis of such a compound could potentially be achieved through the reduction of a corresponding nitrile or oxime, or via reductive amination of a ketone precursor.

Hypothetical Synthetic Route to an Amino Derivative:

Oxidation: Introduction of a carbonyl group at a specific position on the cyclododecane ring of this compound.

Reductive Amination: Reaction of the resulting ketone with an amine in the presence of a reducing agent.

Halogenation can be accomplished by reacting a suitable precursor, such as an enolate or an alcohol, with an electrophilic halogen source. For instance, treatment of a lithiated derivative of this compound with a source of electrophilic bromine would be a plausible route to a brominated analogue.

Functional GroupReagentResulting Moiety
Amine1. NH2OH·HCl; 2. H2, Raney Ni-CH(NH2)-
Halogen (Bromo)1. n-BuLi; 2. CBr4-Br

This table outlines potential strategies for introducing heteroatom-containing functional groups onto the this compound scaffold based on established organic transformations.

Mechanistic Investigations and Chemical Reactivity of 1,4 Dioxaspiro 4.11 Hexadecane

Exploration of Ring-Opening and Ring-Cleavage Pathways of the 1,4-Dioxaspiro[4.11]hexadecane Ring System

The principal pathway for the cleavage of the this compound ring system is through hydrolysis, which results in the opening of the 1,3-dioxolane (B20135) ring. This reaction is a retro-ketalization, effectively reversing the process of its formation.

This equilibrium is typically driven to the right, favoring the cleavage products, by the use of a large excess of water in an acidic medium. chemistrysteps.com The stability of the spiroketal linkage means that cleavage does not readily occur under neutral or basic conditions. researchgate.net The process is initiated by the protonation of one of the oxygen atoms in the dioxolane ring, which is the key step enabling the subsequent cleavage events.

Acid-Catalyzed Transformations and Rearrangement Mechanisms

Acid catalysis is fundamental to the transformation of this compound. The mechanism of its hydrolysis serves as a model for its acid-catalyzed reactivity. chemistrysteps.comorgoreview.com

The process unfolds through several distinct steps:

Protonation: The reaction initiates with the protonation of one of the ether-like oxygen atoms of the dioxolane ring by an acid catalyst (H₃O⁺). This converts the hydroxyl group into a good leaving group (H₂O). chemistrysteps.com

Formation of a Carboxonium Ion: The lone pair of electrons on the adjacent oxygen atom assists in the departure of the leaving group, leading to the formation of a resonance-stabilized oxonium ion intermediate. This step, the formation of the carboxonium ion, is generally considered the rate-determining step in the hydrolysis of acetals and ketals. researchgate.net

Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the electrophilic carbon of the oxonium ion. This results in the formation of a protonated hemiketal. chemistrysteps.com

Deprotonation: A water molecule removes a proton from the newly added hydroxyl group, yielding a neutral hemiketal intermediate.

Second Protonation and Cleavage: The second oxygen atom of the original dioxolane ring is then protonated, converting it into a good leaving group (ethylene glycol). The hydroxyl group on the same carbon then forms a double bond with the carbon, expelling the ethylene (B1197577) glycol molecule and forming a protonated ketone.

Final Deprotonation: A final deprotonation step by a water molecule yields the final products: cyclododecanone (B146445) and ethylene glycol, and regenerates the acid catalyst. chemistrysteps.com

Due to the symmetrical nature of the ethylene glycol-derived dioxolane ring, rearrangement during this specific process is not expected. The primary transformation is the direct hydrolysis to the parent ketone and diol.

Reactivity Profiles Towards Various Nucleophiles and Electrophiles

The reactivity of this compound is distinctly defined by its response to nucleophiles and electrophiles, which is characteristic of the ketal group.

Reactivity with Electrophiles: The molecule is highly reactive towards electrophiles, particularly Brønsted and Lewis acids. The oxygen atoms of the dioxolane ring possess lone pairs of electrons, making them Lewis basic sites susceptible to electrophilic attack. masterorganicchemistry.com As detailed in the acid-catalyzed hydrolysis mechanism, protonation (an electrophilic attack) is the initiating step for ring-opening. chemistrysteps.com Therefore, the primary electrophilic reactivity of this compound is the cleavage of the ketal.

Reactivity with Nucleophiles: Under neutral or basic conditions, this compound is generally unreactive towards most nucleophiles. researchgate.net The carbon atoms within the structure are not sufficiently electrophilic to be attacked by nucleophiles. libretexts.org Nucleophilic attack can occur, however, on the intermediate species formed during acid-catalyzed ring-opening. The resonance-stabilized carboxonium ion formed during hydrolysis is a potent electrophile that is readily attacked by nucleophiles, with water being the most common example in hydrolysis. chemistrysteps.comresearchgate.net If other nucleophiles are present in the acidic medium, they could potentially compete with water to trap this intermediate.

The table below summarizes the general reactivity profile.

Reagent TypeReactivity with this compoundOutcome
Electrophiles
Strong Acids (e.g., HCl, H₂SO₄)HighRapid ring-opening and hydrolysis.
Lewis Acids (e.g., BF₃, TiCl₄)HighCatalyzes ring-opening and other transformations.
Nucleophiles
Strong Bases (e.g., NaOH, NaNH₂)Low / InertStable, no reaction.
Weak Bases (e.g., H₂O, ROH)Low / Inert (without acid)Stable, no reaction without an acid catalyst.
Organometallics (e.g., Grignard)Low / InertStable, often used as a protecting group for ketones against such reagents.

Radical Processes Involving this compound Scaffolds

While the fully formed this compound scaffold, being composed of saturated C-C and C-O bonds, is not typically reactive under radical conditions, radical chemistry is highly relevant to the synthesis of spiroketal systems.

Several synthetic strategies leverage radical reactions to construct the necessary dihydroxy ketone precursors that subsequently cyclize to form the spiroketal core. acs.orgnih.gov One notable approach involves the use of xanthate transfer reactions. acs.orgfigshare.com This method allows for the sequential, regioselective addition of radical species to form complex precursors for spiroketals with five-, six-, and seven-membered rings. acs.org

Another strategy employs nitroalkanes as key building blocks. mdpi.com In these syntheses, carbon-carbon bonds are formed via Michael or Henry reactions, and a subsequent Nef reaction converts the nitro group into the required ketone functionality. In some cases, a radical denitration step using tributyltin hydride is employed to generate a ketone precursor, which then undergoes further steps and eventual acid-catalyzed hydrolysis and spiroketalization. mdpi.com

The table below outlines a representative radical-based synthetic step towards a spiroketal framework.

Reaction TypeKey ReagentsPurpose in Spiroketal SynthesisReference
Radical DenitrationTributyltin hydride (Bu₃SnH), AIBNConversion of a nitroketone intermediate to a ketone, which is a precursor for the spiroketal. mdpi.com
Xanthate TransferXanthate precursors, Radical initiator (e.g., DLP)Sequential C-C bond formation to build the dihydroxy ketone backbone required for spirocyclization. acs.org
Oxidative Radical Cyclization(Diacetoxyiodo)benzene, IodineCyclization of an alcohol precursor to form a monobenzannulated spiroketal. researchgate.net

Chemo- and Regioselective Functionalization of the Dioxaspiro Framework

Functionalization of the pre-formed this compound framework is challenging due to its general stability, particularly of the dioxolane ring. Most synthetic methods focus on building a functionalized precursor prior to the spiroketalization step. nih.govacs.org

However, functionalization of the large, 12-membered cyclododecane (B45066) ring is possible. The hydrocarbon nature of this ring suggests that reactions typical for alkanes, such as free-radical halogenation, could introduce a functional group handle, although achieving high selectivity might be difficult. The existence of derivatives such as 1,4-Dioxaspiro[4.11]hexadecan-7-methanamine indicates that selective functionalization at specific positions on the cyclododecane ring has been achieved, though the specific synthetic routes are not widely published. nih.gov

More commonly, chemo- and regioselectivity are controlled during the synthesis of the spiroketal. Metal-catalyzed reactions, for instance, can achieve regioselective oxy-functionalization of internal alkynols to produce specific spiroketal structures. nih.gov Platinum(II) and gold(I) complexes have been identified as effective catalysts for such cycloisomerization reactions at room temperature. nih.gov

Structural Analysis and Conformational Studies of 1,4 Dioxaspiro 4.11 Hexadecane

Advanced Spectroscopic Characterization for Complex Structural Elucidation

Spectroscopic methods are fundamental in determining the structure of organic molecules. For a compound like 1,4-Dioxaspiro[4.11]hexadecane, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational (infrared) spectroscopy, and mass spectrometry provides a comprehensive picture of its atomic connectivity and molecular framework.

While a publicly available, experimentally determined high-resolution NMR spectrum for this compound is not widely documented, the expected spectral features can be reliably predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy: The proton NMR spectrum would be characterized by two main regions. A singlet peak would be expected for the four equivalent protons of the ethylene (B1197577) group in the dioxolane ring (-O-CH₂-CH₂-O-). The chemical shift for these protons typically appears in the range of 3.8-4.0 ppm. The remaining 22 protons of the cyclododecane (B45066) ring would give rise to a complex multiplet, likely in the 1.2-1.7 ppm range, due to the small differences in their chemical environments and complex spin-spin coupling. The protons on the carbons adjacent to the spirocenter may show a slightly different chemical shift.

¹³C NMR Spectroscopy: The carbon NMR spectrum would be expected to show a few distinct signals. The spiro carbon, being a quaternary carbon bonded to two oxygen atoms, would appear at a characteristic downfield shift, typically around 110-120 ppm. The two equivalent carbons of the dioxolane ring would resonate at approximately 64-66 ppm. The carbons of the large cyclododecane ring would produce a series of peaks in the aliphatic region (around 20-40 ppm). Due to the flexibility and symmetry of the cyclododecane ring, some of these carbon signals might overlap.

| Predicted NMR Data for this compound | | :--- | :--- | | ¹H NMR | | Chemical Shift (ppm) | Multiplicity | Assignment | | ~3.9 | s | 4H, -O-CH₂-CH₂-O- | | ~1.3-1.7 | m | 22H, -(CH₂)₁₁- | | ¹³C NMR | | Chemical Shift (ppm) | Assignment | | ~115 | Spiro C | | ~65 | -O-CH₂-CH₂-O- | | ~20-40 | -(CH₂)₁₁- |

Note: The chemical shifts are approximate and based on general values for similar functional groups.

Infrared (IR) Spectroscopy: The IR spectrum is used to identify the functional groups present in a molecule. For this compound, the most prominent absorption bands would be the C-H stretching vibrations of the methylene (B1212753) groups, typically observed between 2850 and 3000 cm⁻¹. A series of strong bands corresponding to the C-O stretching of the ketal group would be visible in the fingerprint region, usually between 1000 and 1200 cm⁻¹. The absence of a strong absorption band around 1710 cm⁻¹ would confirm the absence of a carbonyl (C=O) group, distinguishing it from its precursor, cyclododecanone (B146445). nist.gov

Mass Spectrometry (MS): Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 226, corresponding to its molecular weight. nih.gov Common fragmentation pathways for cyclic ketals involve the cleavage of the dioxolane ring. A characteristic fragment would be expected at m/z = 86, arising from the [C₄H₆O₂]⁺ radical cation, and another at m/z = 99.

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

X-ray crystallography is the most powerful technique for the unambiguous determination of the three-dimensional structure of a crystalline compound. Although no specific crystal structure for this compound is publicly available, the methodology would provide precise data on bond lengths, bond angles, and the torsional angles within the molecule. This would definitively establish the conformation of both the cyclododecane and dioxolane rings in the solid state. For related, more complex spiroketal systems, X-ray analysis has been crucial in confirming conformations, such as the preference for chair or twist-boat forms in the constituent rings. uni-koeln.deoregonstate.edu

Chirality and Stereoisomerism in this compound and its Derivatives

The parent compound, this compound, is achiral as it possesses several planes of symmetry and no stereocenters. ncats.ionih.gov However, the introduction of substituents onto the cyclododecane ring or the dioxolane ring can lead to the formation of stereoisomers.

Computational Chemistry and Theoretical Modeling of 1,4 Dioxaspiro 4.11 Hexadecane

Density Functional Theory (DFT) Applications for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the molecular and electronic properties of spiro compounds. numberanalytics.comrsdjournal.org This method is instrumental in predicting the stereochemistry of these complex molecules with a high degree of accuracy. numberanalytics.com For 1,4-Dioxaspiro[4.11]hexadecane, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), can determine the optimized geometrical parameters. mdpi.com

These calculations yield crucial information on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. The intricate structure of spiro compounds makes such detailed geometric analysis essential for understanding their properties. numberanalytics.com

Furthermore, DFT is employed to explore the electronic characteristics. The distribution of electron density, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO) are key electronic parameters that can be calculated. mdpi.com The HOMO-LUMO gap is particularly important as it provides insights into the chemical reactivity and kinetic stability of the molecule. A larger gap generally implies higher stability.

The natural atomic charges, calculated through methods like Natural Bond Orbital (NBO) analysis, reveal the polarity within the molecule. For instance, in related fluorinated spiro heterocycles, oxygen atoms typically exhibit significant negative charges, indicating their role as electron-rich centers. mdpi.com

Table 1: Exemplary DFT-Calculated Properties for a Spiroketal Compound This table presents hypothetical data for this compound to illustrate typical DFT calculation outputs.

Parameter Calculated Value
Total Energy (Hartree) -618.45
Dipole Moment (Debye) 1.85
HOMO Energy (eV) -6.78
LUMO Energy (eV) 1.23

Quantum Chemical Calculations for Reaction Mechanism Elucidation and Transition State Analysis

Quantum chemical calculations are indispensable for unraveling the mechanisms of chemical reactions involving spiroketals. nih.gov These computational tools allow for the detailed exploration of reaction pathways, including the identification of transition states and the calculation of activation energies. nih.gov For the synthesis of spiroketals, such as the one-pot stereoselective assembly from cyclohexanone (B45756) and phenylacetylene, quantum chemical studies can illuminate the step-by-step mechanism. researchgate.net

These calculations can predict whether a reaction is under kinetic or thermodynamic control, which is crucial for optimizing synthetic strategies to favor the desired product. acs.org By modeling the potential energy surface, researchers can identify the most plausible reaction coordinates and intermediates. This predictive capability helps in understanding unexpected reaction outcomes and in designing more efficient synthetic routes. nih.gov

For instance, in the acid-mediated addition of an allylic alcohol to form dioxospiro compounds, theoretical calculations can model the intramolecular nucleophilic addition and subsequent cyclization steps. researchgate.net This provides a molecular-level understanding that is often difficult to achieve through experimental means alone. rsdjournal.org

Table 2: Illustrative Reaction Energetics from Quantum Chemical Calculations This table shows hypothetical energy values for a key step in a spiroketalization reaction, demonstrating the type of data obtained from transition state analysis.

Species Relative Energy (kcal/mol)
Reactants 0.0
Transition State +22.5
Intermediate -5.2

Molecular Dynamics and Monte Carlo Simulations for Conformational Sampling

The flexibility of the rings in this compound means it can exist in multiple conformations. Molecular Dynamics (MD) and Monte Carlo (MC) simulations are powerful techniques for exploring the vast conformational space of such molecules. rsc.org MD simulations, in particular, provide a dynamic picture of the molecule's behavior over time by solving Newton's equations of motion. nih.gov

These simulations can reveal the relative stabilities of different conformers and the energy barriers between them. Advanced techniques, such as replica exchange solute tempering (REST) and hybrid methods combining molecular mechanics with quantum mechanics (QM/MM), are often necessary to adequately sample the conformational landscape of complex molecules. rsc.org Iterative multiscale MD simulations, which cycle between all-atom and coarse-grained models, can also enhance sampling efficiency for large systems. biorxiv.org

The resulting ensemble of conformations is crucial for understanding the molecule's behavior in different environments, such as in solution, and for accurately predicting its properties. researchgate.net For example, conformational sampling is essential for calculating averaged properties like NMR chemical shifts that can be compared with experimental data. researchgate.net

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry provides robust methods for predicting various spectroscopic parameters, which can then be validated against experimental measurements. numberanalytics.com For this compound, this includes the prediction of NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic spectra. mdpi.com

The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating ¹H and ¹³C NMR chemical shifts. mdpi.com These theoretical predictions, when compared with experimental spectra, can help confirm the proposed structure and assign specific signals to individual atoms. acs.org

Similarly, DFT calculations can predict the vibrational frequencies corresponding to IR and Raman spectra. By comparing the calculated frequencies with experimental data, researchers can identify characteristic vibrational modes of the spiroketal framework. mdpi.com Time-dependent DFT (TD-DFT) is used to calculate the electronic transitions that give rise to UV-Vis absorption spectra. mdpi.com A good agreement between the predicted and experimental spectra provides strong evidence for the accuracy of the computed molecular structure and electronic properties. mdpi.com

Table 3: Comparison of Experimental and Calculated Spectroscopic Data for a Spiro Compound This table provides an example of how theoretical spectroscopic data is compared with experimental results for validation.

Spectroscopic Data Experimental Value Calculated Value (DFT/B3LYP)
¹H NMR (δ, ppm) 3.85 (m, 4H) 3.92
¹³C NMR (δ, ppm) 109.2 (Cq) 110.1

Applications of 1,4 Dioxaspiro 4.11 Hexadecane As a Key Synthetic Intermediate

Role as a Versatile Protecting Group for Carbonyl Compounds in Multistep Synthesis

One of the most fundamental applications of 1,4-Dioxaspiro[4.11]hexadecane chemistry lies in its formation to protect the carbonyl group of cyclododecanone (B146445). In multistep organic synthesis, it is often necessary to shield a reactive functional group, such as a ketone, from unwanted reactions while transformations are carried out elsewhere in the molecule. The formation of an acetal (B89532), specifically a cyclic acetal, is a common and effective strategy for protecting aldehydes and ketones.

This compound is the cyclic ethylene (B1197577) acetal of cyclododecanone. nih.govnih.gov It is typically synthesized by the acid-catalyzed reaction of cyclododecanone with ethylene glycol.

Reaction Scheme: Protection of Cyclododecanone

Cyclododecanone + Ethylene Glycol ⇌ this compound + H₂O

This protection strategy is advantageous due to the following:

Stability: The resulting this compound is stable to a wide range of reagents, particularly nucleophiles and bases, under which an unprotected carbonyl group would react.

Reversibility: The protecting group can be readily removed (deprotection) by hydrolysis using aqueous acid, regenerating the original carbonyl group once its protection is no longer needed.

This protective strategy allows the large, lipophilic cyclododecane (B45066) skeleton to be carried through multiple synthetic steps involving organometallic reagents, hydrides, or other conditions that would otherwise be incompatible with a ketone functionality.

Utility in the Construction of Complex Organic Molecules and Natural Product Synthesis

The this compound unit and its parent ketone, cyclododecanone, serve as important starting materials and intermediates in the synthesis of more complex molecular architectures. The large, flexible cyclododecane ring provides a unique scaffold that can be elaborated into intricate structures, including those found in natural products.

A notable example involves the synthesis of spiro-fused 1,2,4-trioxanes, a class of compounds known for their antimalarial activity. uni-koeln.de While not starting directly from this compound, related monoprotected diketones like 1,4-dioxaspiro[4.5]decan-8-one are used as templates. uni-koeln.de This demonstrates the principle of using a protected ketone within a cyclic system to direct the formation of complex, multi-ring structures. For instance, the synthesis of Adamantane-2-spiro-3′-1′,2′,4′-trioxaspiro[4.11]hexadecane (OZ20), a potent antimalarial agent, utilizes O-methyl cyclododecanone oxime, a direct derivative of the parent ketone of this compound. google.com These syntheses highlight how the protected carbonyl allows for selective reactions at other positions, ultimately leading to the construction of highly elaborate and pharmacologically relevant molecules. The transformation of this compound into more complex molecules is a significant aspect of its utility in synthetic organic chemistry. smolecule.com

Development of Chiral Auxiliaries and Ligands Derived from this compound

In asymmetric synthesis, a chiral auxiliary is a stereogenic unit temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org While the parent molecule, this compound, is achiral, its cyclododecane ring offers multiple positions for the introduction of chirality. nih.gov

The development of chiral auxiliaries from inexpensive, naturally occurring chiral sources is a common strategy. researchgate.net Although there is limited specific literature on chiral auxiliaries derived directly from this compound, the principle can be applied. By functionalizing the large carbocyclic ring, it is possible to create chiral derivatives that could serve as auxiliaries or ligands for asymmetric catalysis. For example, the synthesis of chiral building blocks from related, smaller spiro systems like (S)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane has been documented. bldpharm.com This suggests the potential for creating analogous chiral structures from the larger C12 system.

The process would involve:

Asymmetric functionalization of the cyclododecane ring of this compound.

Attachment of the resulting chiral spiro-compound to a prochiral molecule.

Diastereoselective reaction (e.g., alkylation, aldol (B89426) reaction) where the chiral scaffold directs the formation of a new stereocenter.

Removal of the chiral auxiliary for potential recycling. sigmaaldrich.com

The development of such auxiliaries from this specific scaffold remains an area for further research.

Design and Synthesis of Novel Scaffolds in Medicinal Chemistry

Spirocyclic systems are of significant interest in medicinal chemistry because their rigid, three-dimensional structures can orient functional groups in precise spatial arrangements, leading to enhanced binding affinity and selectivity for biological targets. The this compound framework serves as an excellent scaffold for the design and synthesis of new chemical entities. ontosight.ai Its rigid spirocyclic core, combined with a large, conformationally flexible, and lipophilic cyclododecane ring, allows for diverse structural modifications.

Derivatives of this scaffold can be synthesized to explore new chemical space in drug discovery programs. For example, compounds like 1,4-Dioxaspiro[4.11]hexadecan-7-methanamine have been synthesized, introducing an amine functional group that can be further elaborated to create libraries of potential drug candidates. nih.gov The unique structure of related spiro compounds can serve as a scaffold for developing new materials or pharmaceuticals. cymitquimica.com

The synthesis of bis-spirofused 1,2,4-trioxanes from related spiroketal building blocks highlights the utility of this chemical motif in generating compounds with potential therapeutic applications, such as antimalarials. uni-koeln.de

Derivative Molecular Formula Potential Application Reference
This compoundC₁₄H₂₆O₂Core Scaffold nih.gov
1,4-Dioxaspiro[4.11]hexadecan-7-methanamineC₁₅H₂₉NO₂Medicinal Chemistry Building Block nih.gov
Adamantane-2-spiro-3′-1′,2′,4′-trioxaspiro[4.11]hexadecane (OZ20)C₂₃H₃₆O₃Antimalarial Scaffold google.com

This table presents examples of how the core this compound structure can be modified to create novel compounds for medicinal chemistry research.

Precursors for Advanced Organic Materials and Polymers

The field of polymer science relies on the synthesis of polymers from monomeric building blocks to create materials with specific properties. sigmaaldrich.com While direct polymerization of this compound is not widely reported, its structure presents potential as a precursor for advanced organic materials and polymers.

Potential routes to polymeric materials could involve:

Ring-Opening Polymerization: The 1,4-dioxolane ring, although generally stable, can be opened under specific catalytic conditions. If a bifunctional derivative of this compound were synthesized, ring-opening polymerization could lead to novel polyethers with large carbocyclic units pendant to the polymer backbone.

Functionalization and Polycondensation: Introducing reactive functional groups (e.g., hydroxyls, amines, carboxylic acids) onto the cyclododecane ring would transform the molecule into a monomer suitable for polycondensation reactions (e.g., to form polyesters or polyamides). The large, flexible C12 ring would impart unique properties, such as increased hydrophobicity and altered thermal characteristics, to the resulting polymer.

The use of related spiro-compounds as precursors for organic synthesis is established, suggesting the potential for this compound to be used in creating specialized polymers and materials. ontosight.ai Research in this area could lead to the development of new materials for applications in fields such as biomedical devices or advanced coatings, where the properties imparted by the cyclododecane unit would be advantageous. sigmaaldrich.com

Future Prospects and Emerging Research Areas for 1,4 Dioxaspiro 4.11 Hexadecane

Innovations in Green Chemistry Protocols for Spiroketal Synthesis

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of complex molecules like spiroketals. dcatvci.org Future research in this area is expected to focus on developing more sustainable and efficient methods for the synthesis of 1,4-Dioxaspiro[4.11]hexadecane and related compounds.

One promising avenue is the use of renewable feedstocks and safer solvents. dcatvci.org For instance, the synthesis of novel 1,4-dioxaspiro compounds has been achieved from oleic acid, a renewable resource, using a sonochemical method in the presence of a montmorillonite (B579905) KSF catalyst, highlighting a move towards more environmentally benign approaches. benthamscience.com Another area of innovation lies in the development of highly efficient catalytic systems. Recently, a three-step asymmetric synthesis route for a spiroketone intermediate was developed that significantly improved the yield while drastically reducing the use of organic solvents and water. dcatvci.orgboehringer-ingelheim.com Such advancements showcase the potential for creating greener synthetic pathways for spiro compounds. The development of metal-free and co-catalyst-free catalytic systems operating under ambient conditions for the synthesis of spirocyclic carbonates further underscores the trend towards sustainable chemical manufacturing. rsc.org

Table 1: Comparison of Green Chemistry Metrics for Spiroketone Synthesis

Metric Original Process Innovative Process Percentage Reduction
Overall Waste High Low 98%
Water Usage High Low 76%
Organic Solvents High Low 99%
Carbon Footprint High Low 95%
Cost High Low 99%
Production Time 52 weeks 8 weeks 85%

> This table illustrates the significant sustainability improvements achieved in the synthesis of a spiroketone, a related compound, through the application of green chemistry principles. boehringer-ingelheim.com Such innovations pave the way for more environmentally friendly production of spiroketals like this compound.

Exploration of Photocatalytic and Electrocatalytic Transformations

Photocatalysis and electrocatalysis are rapidly growing fields in organic synthesis, offering mild and environmentally friendly conditions for a variety of chemical transformations. asynt.comrsc.org The application of these techniques to spiroketals like this compound is a promising area for future research.

Photocatalysis, which utilizes light to accelerate chemical reactions, has the potential to enable novel transformations of spiroketals that are not accessible through traditional thermal methods. asynt.com For example, photoredox catalysis could be employed for C-H functionalization or the introduction of new functional groups onto the spiroketal scaffold. Electrocatalysis, which uses electrical energy to drive chemical reactions, offers another avenue for controlled and selective transformations. researchgate.net These methods could be particularly useful for the synthesis of complex derivatives of this compound with tailored properties. The structural transformations of photocatalysts and electrocatalysts under reaction conditions are a key area of study to understand and optimize their catalytic behavior. researchgate.net

Integration into Supramolecular Architectures and Host-Guest Chemistry

The rigid and well-defined three-dimensional structure of spiroketals makes them attractive building blocks for the construction of complex supramolecular assemblies. mdpi.comamu.edu.pl Future research is likely to explore the incorporation of this compound into larger, functional supramolecular architectures.

The ability of spiroketals to engage in specific non-covalent interactions can be harnessed to direct the self-assembly of intricate structures such as cages, capsules, and polymers. mdpi.com These assemblies could find applications in areas such as molecular recognition, sensing, and drug delivery. The unique shape of spiroketals can also be exploited in host-guest chemistry, where the spiroketal can act as a host molecule, encapsulating smaller guest molecules within its cavity. The design of organo-functionalized hybrid polyoxometalates as building blocks for hierarchical nanomaterials showcases the potential of combining distinct molecular components to create complex architectures with emergent functionalities. rsc.org

Development of High-Throughput Synthesis and Screening Methodologies for Spiro Compounds

The discovery of new drugs and materials often relies on the synthesis and screening of large libraries of compounds. nih.gov High-throughput synthesis (HTS) and screening are powerful tools that can accelerate this process. youtube.com The application of these methodologies to spiro compounds, including derivatives of this compound, is a key area for future development.

The generation of diverse libraries of spiro compounds would enable the rapid identification of molecules with desired biological activities or material properties. lifechemicals.comchemdiv.com HTS techniques allow for the parallel synthesis of a large number of compounds, while high-throughput screening can quickly assess their properties. ku.edustanford.edu This approach has the potential to significantly shorten the timeline for the discovery of new spiroketal-based drugs and functional materials. youtube.com The development of small molecule spiro compound libraries represents a rich resource for drug discovery, offering unique chemical entities that can lead to novel drug candidates. chemdiv.com

Advanced Spectroscopic and Imaging Techniques for Real-Time Mechanistic Studies

A deep understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and for optimizing existing ones. Advanced spectroscopic and imaging techniques are powerful tools for elucidating the intricate details of chemical reactions in real-time. southampton.ac.uk

Future research will likely employ these techniques to study the formation and reactions of this compound. For example, time-resolved NMR spectroscopy could provide insights into the kinetics and intermediates of spiroketalization reactions. rsc.org Techniques like in-situ infrared spectroscopy and Raman microscopy could be used to monitor the structural changes occurring during a reaction. A deeper understanding of the stereoelectronic effects that govern spiroketal formation is also an area of active investigation. chemtube3d.com These detailed mechanistic studies will be invaluable for the development of more efficient and selective methods for the synthesis and transformation of spiroketals. nih.govresearchgate.net

Q & A

Q. What are the key considerations in synthesizing 1,4-Dioxaspiro[4.11]hexadecane derivatives?

Synthesis of spiro compounds requires precise control of reaction conditions and reagent stoichiometry. For example, the reduction of ketones to alcohols in similar spiro systems (e.g., 1,4-dioxaspiro[4.5]decan-8-one) employs NaBH₄ in methanol at controlled temperatures (0°C to room temperature), followed by purification via column chromatography to isolate the product . Steric hindrance and ring strain in spiro systems may necessitate longer reaction times or alternative reducing agents (e.g., LiAlH₄ for less reactive substrates). Optimization of solvent polarity and purification methods (e.g., recrystallization vs. chromatography) is critical for yield improvement .

Q. How can spectroscopic methods be optimized for characterizing spiro compounds?

  • NMR : Focus on resolving diastereotopic protons in spiro systems using deuterated solvents (e.g., CDCl₃) and 2D techniques (¹H-¹³C HSQC, COSY) to assign overlapping signals. For example, spiro carbons typically exhibit distinct ¹³C shifts due to their unique hybridization .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) is essential for confirming molecular formulas, especially for isomers. Fragmentation patterns in EI-MS can reveal ring-opening pathways .
  • IR : Stretching frequencies for ether linkages (C-O-C) in 1,4-dioxaspiro systems appear at 1,100–1,250 cm⁻¹, aiding functional group identification .

Advanced Research Questions

Q. How can computational methods resolve conformational ambiguities in this compound?

Density functional theory (DFT) or second-order Møller-Plesset (MP2) calculations can model spiro compound conformers. For example, MP2/aug-cc-pVQZ calculations on 1,7-dioxaspiro[5.5]undecane revealed relative gas-phase energetics and solvent-dependent stability (e.g., THF vs. DMSO solvation effects) . Molecular dynamics (MD) simulations further predict ring puckering and torsional strain, critical for understanding reactivity in catalytic applications .

Q. How should researchers address contradictions in spectral data for spiro compounds?

  • Case Study : Discrepancies in NMR integration ratios may arise from dynamic processes (e.g., ring inversion). Variable-temperature NMR (VT-NMR) can detect such phenomena by observing signal coalescence at elevated temperatures .
  • Statistical Validation : Apply multivariate analysis (e.g., PCA) to compare spectral datasets from multiple batches. Outliers may indicate synthetic impurities or polymorphic forms .

Q. What strategies ensure data quality in spiro compound research?

Adopt the U.S. EPA’s systematic review framework for data evaluation:

  • Data Curation : Classify studies by reliability (e.g., OECD-compliant vs. exploratory) and relevance (e.g., structural analogs). For example, prioritize studies with full spectral validation over those lacking experimental details .
  • Bias Mitigation : Use tools like the Risk of Bias in Non-randomized Studies (ROBINS-I) to assess confounding factors (e.g., solvent purity in synthesis) .

Q. How can derivatives of this compound be designed for specific applications?

  • Functionalization : Introduce boronic ester groups (e.g., 1,4-dioxaspiro[4.5]dec-7-en-8-boronic acid pinacol ester) via Suzuki-Miyaura cross-coupling to enhance utility in polymer chemistry .
  • Chiral Resolution : Use enantiopure catalysts (e.g., (2R,3R)-1,4-dioxaspiro[4.5]decane-2,3-diylbis(diphenylmethanol)) for asymmetric synthesis, validated by chiral HPLC or polarimetry .

Methodological Tables

Analytical Challenge Recommended Technique Key Parameters
Diastereomer separationChiral HPLCColumn: Chiralpak IA; Mobile phase: Hexane/IPA (90:10)
Ring-strain measurementDFT CalculationsBasis set: B3LYP/6-311+G(d,p); Solvent model: SMD
Trace impurity detectionUPLC-MS/MSColumn: C18; Ionization: ESI+; LOD: 0.1 ppm

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.